
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide, also known as DETA-NONOate, is a chemical compound that has been extensively studied in scientific research. This compound is a nitric oxide donor, which means that it has the ability to release nitric oxide in the body. Nitric oxide is a molecule that plays an important role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. In
作用機序
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide releases nitric oxide in the body, which activates the enzyme guanylate cyclase. This enzyme then converts guanosine triphosphate (GTP) into cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that is involved in a variety of physiological processes, including vasodilation, neurotransmission, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation, which can lower blood pressure. It has also been shown to have anti-inflammatory effects, which can reduce inflammation in the body. This compound has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases.
実験室実験の利点と制限
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has several advantages for lab experiments. It is a stable compound that can be stored for long periods of time. It is also easy to use and can be administered in a variety of ways, including intravenously and topically. However, this compound has some limitations for lab experiments. It can be difficult to control the release of nitric oxide from this compound, which can make it difficult to study the effects of nitric oxide on specific physiological processes.
将来の方向性
There are several future directions for the study of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide. One direction is to study the effects of this compound on specific physiological processes, such as neurotransmission and immune response. Another direction is to study the effects of this compound on the development and progression of specific diseases, such as cancer and cardiovascular disease. Additionally, there is a need for the development of new methods for controlling the release of nitric oxide from this compound, which could improve its usefulness for lab experiments.
合成法
The synthesis of 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide involves the reaction of diethylamine with 3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)propanoic acid, followed by the addition of thiazole-2-carboxylic acid. The resulting compound is then treated with nitrous acid to produce this compound.
科学的研究の応用
3-(3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(thiazol-2-yl)propanamide has been used extensively in scientific research as a nitric oxide donor. It has been used to study the effects of nitric oxide on a variety of physiological processes, including vasodilation, neurotransmission, and immune response. This compound has also been used to study the role of nitric oxide in the development and progression of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
特性
IUPAC Name |
3-[3-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-3-24-13-6-5-12(11-14(13)25-4-2)17-21-16(26-22-17)8-7-15(23)20-18-19-9-10-27-18/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQHUKHJFHKFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)NC3=NC=CS3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

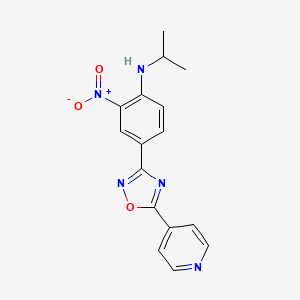
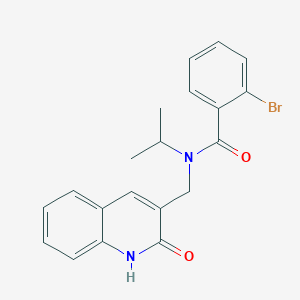

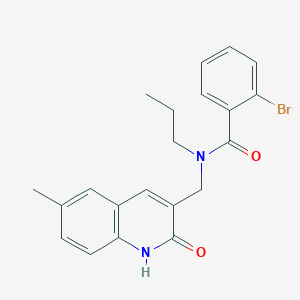
![8-bromo-N-(2-ethoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7717295.png)
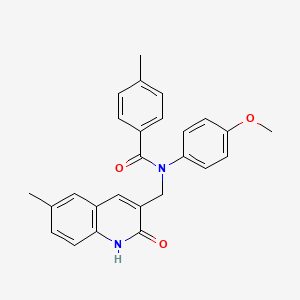
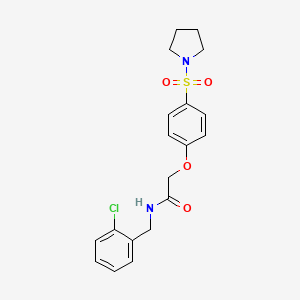
![N-(2H-1,3-benzodioxol-5-yl)-2-{4-[(butan-2-yl)sulfamoyl]phenoxy}acetamide](/img/structure/B7717328.png)
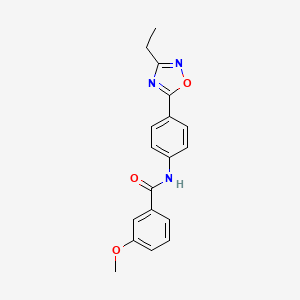
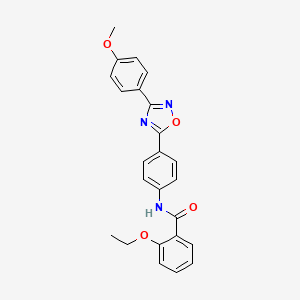

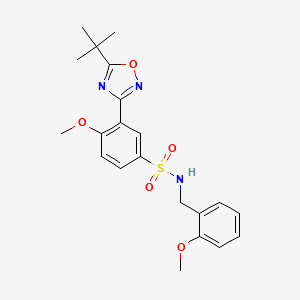

![N-cyclohexyl-N-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]methanesulfonamide](/img/structure/B7717389.png)